N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide
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Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxymethyl group attached to the thiadiazole ring and a phenylmethanesulfonamide moiety
Preparation Methods
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by the introduction of the methoxymethyl group and the phenylmethanesulfonamide moiety. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can lead to the formation of a corresponding aldehyde or carboxylic acid derivative.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and antifungal agent. In medicine, thiadiazole derivatives have been investigated for their potential as anti-inflammatory, anticancer, and antiviral agents. Additionally, this compound may have applications in the agricultural industry as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the activity of certain enzymes or proteins involved in biological processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide and N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetamide These compounds share the thiadiazole core structure but differ in the substituents attached to the ring
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S2/c1-17-7-10-12-13-11(18-10)14-19(15,16)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEVIFHMMZGWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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